2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid is a compound that features a pyrimidine ring substituted with a carboxylic acid group at the 5-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position of the pyrimidine ring through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Carbodiimides such as EDCI or DCC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products
Amides: Formed by coupling the carboxylic acid group with amines.
Esters: Formed by coupling the carboxylic acid group with alcohols.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the construction of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The pyrimidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-({[(Tert-butoxy)carbonyl]amino}methyl)thiazole-5-carboxylic acid: Similar structure with a thiazole ring instead of a pyrimidine ring.
2-({[(Tert-butoxy)carbonyl]amino}methyl)benzimidazole-5-carboxylic acid: Contains a benzimidazole ring instead of a pyrimidine ring.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-6-8-12-4-7(5-13-8)9(15)16/h4-5H,6H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGGMVEXRHTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-58-4 | |
Record name | 2-(((tert-butoxycarbonyl)amino)methyl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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